molecular formula C8H4Br2FIO B13121345 2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one

2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one

Katalognummer: B13121345
Molekulargewicht: 421.83 g/mol
InChI-Schlüssel: HMOMBHFJIZHTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H4Br2FIO. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one typically involves multi-step reactions. One common method includes the bromination of 4-bromo-2-fluoro-6-iodophenyl ethanone under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Applied in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms in the compound can form halogen bonds with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects[5][5].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of multiple halogen atoms (bromine, fluorine, and iodine) on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C8H4Br2FIO

Molekulargewicht

421.83 g/mol

IUPAC-Name

2-bromo-1-(4-bromo-2-fluoro-6-iodophenyl)ethanone

InChI

InChI=1S/C8H4Br2FIO/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2

InChI-Schlüssel

HMOMBHFJIZHTHT-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)I)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.